Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate
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Overview
Description
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is particularly interesting due to its unique structure, which includes a benzyl group, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate typically involves the reaction of benzyl chloroformate with (S)-4-amino-5-hydroxypentanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted amines.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at room temperature.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of substituted amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate involves its ability to form stable carbamate linkages with various molecules. This stability is due to the resonance stabilization of the carbamate group, which makes it less reactive towards hydrolysis. The molecular targets and pathways involved depend on the specific application of the compound. For example, in drug delivery systems, the carbamate linkage can be cleaved under specific conditions to release the active drug .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the amino and hydroxyl groups.
Ethyl carbamate: Similar ester linkage but with an ethyl group instead of a benzyl group.
Methyl carbamate: Similar ester linkage but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification. This makes it more versatile compared to other carbamates, which typically have only one functional group .
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
benzyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17)/t12-/m0/s1 |
InChI Key |
LBGNGDPCMGYNDG-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCC[C@@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(CO)N |
Origin of Product |
United States |
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